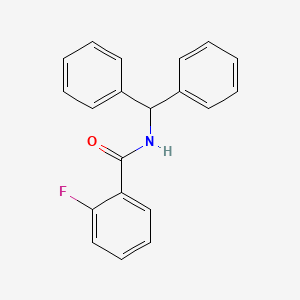
Benzamide, N-(diphenylmethyl)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a diphenylmethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diphenylmethanol to form the desired benzamide compound.
Industrial Production Methods
In industrial settings, the synthesis of N-(diphenylmethyl)-2-fluorobenzamide can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. The use of microreactors, which provide a large surface area-to-volume ratio, enables rapid heat transfer and efficient mixing, further enhancing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Hydrogenation: The diphenylmethyl group can be hydrogenated to form simpler benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are utilized.
Major Products Formed
The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(diphenylmethyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(diphenylmethyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(diphenylmethyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(diphenylmethyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
88229-30-5 |
|---|---|
Molecular Formula |
C20H16FNO |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-benzhydryl-2-fluorobenzamide |
InChI |
InChI=1S/C20H16FNO/c21-18-14-8-7-13-17(18)20(23)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
InChI Key |
WTPQAJFYUKESTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















